molecular formula C25H27NO5 B4598654 dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4598654
M. Wt: 421.5 g/mol
InChI Key: XZXWARDUFYIEOG-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C25H27NO5 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.18892296 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Pathways

One stream of research focuses on engaging compounds similar to "dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" in chemical syntheses, revealing the versatility of such molecules. For instance, the reaction of benzoyl chlorides with Huisgen's zwitterion facilitates the synthesis of functionalized 2,5-dihydro-1H-pyrroles and tetrasubstituted furans, showcasing the compound's role in generating complex organic structures (I. Yavari et al., 2008). Furthermore, the pyridine-mediated reaction with dimethyl acetylenedicarboxylate offers selective access to hexasubstituted benzene derivatives or cyclopentenedione derivatives, depending on pyridine concentration, illustrating the compound's utility in tailored organic synthesis (V. Nair et al., 2005).

Mechanistic Insights

Research also extends to the mechanistic understanding of reactions involving similar compounds. The reaction of acetylenecarboxylic acid with amines reaffirms the enamine structure facilitated by intramolecular hydrogen bonding, highlighting the structural and mechanistic nuances in reactions involving dimethyl acetylenedicarboxylate derivatives (Y. Iwanami, 1971). Such studies contribute to a deeper understanding of reaction pathways and product stabilization.

Structural and Functional Derivatives

The exploration of nitrogen-bridged heterocycles synthesis using dimethyl acetylenedicarboxylate derivatives showcases the compound's role in creating structurally complex and functionally diverse organic molecules (A. Kakehi et al., 1994). Additionally, one-pot syntheses of functionalized fused benzochromene derivatives via intramolecular Wittig reactions demonstrate the compound's utility in efficient and versatile organic synthesis (H. Eshghi et al., 2015).

Properties

IUPAC Name

dimethyl 1-benzyl-4-(2-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-4-14-31-22-13-9-8-12-19(22)23-20(24(27)29-2)16-26(17-21(23)25(28)30-3)15-18-10-6-5-7-11-18/h5-13,16-17,23H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXWARDUFYIEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.